molecular formula C20H22ClNO4S B2567431 ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE CAS No. 328037-97-4

ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B2567431
CAS No.: 328037-97-4
M. Wt: 407.91
InChI Key: JSCSXXCVXWHETR-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a heterocyclic compound featuring a benzothiophene core substituted with a 4-chlorophenoxy acetamido group and an ester moiety. Its synthesis involves multi-step reactions starting from ethyl 2-(4-chlorophenoxy)acetate, which is prepared via KI-catalyzed condensation of 4-chlorophenol and ethyl 2-chloroacetate . Subsequent hydrazinolysis with 85% hydrazine hydrate yields 2-(4-chlorophenoxy)acetohydrazide (83% yield) , which is further reacted with isothiocyanates and cyclized under alkaline conditions (e.g., NaOH) to form the benzothiophene backbone. Microwave-assisted synthesis has been employed to enhance reaction efficiency, achieving higher yields (e.g., 90°C for 15 minutes) compared to conventional methods . The compound’s structure is characterized by crystallographic tools such as SHELX and ORTEP-III, which are critical for confirming its stereochemistry and hydrogen-bonding patterns .

Properties

IUPAC Name

ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4S/c1-3-25-20(24)18-15-10-12(2)4-9-16(15)27-19(18)22-17(23)11-26-14-7-5-13(21)6-8-14/h5-8,12H,3-4,9-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCSXXCVXWHETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(CC2)C)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step synthetic routes. One common method includes the reaction of 4-chlorophenol with ethyl bromoacetate to form ethyl 2-(4-chlorophenoxy)acetate. This intermediate is then reacted with 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid under appropriate conditions to yield the final product . Industrial production methods may involve optimization of these steps to maximize yield and purity.

Chemical Reactions Analysis

ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial activity, making it a candidate for studying bacterial and fungal infections.

    Medicine: Its antiproliferative properties are of interest in cancer research, particularly for its potential to inhibit tumor growth.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. It is believed to inhibit key enzymes and pathways involved in microbial growth and cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its role in disrupting cell membrane integrity and interfering with DNA synthesis .

Comparison with Similar Compounds

Structural Analogues

The compound shares functional groups with several derivatives, but its benzothiophene core and substituents distinguish it from others. Key structural analogues include:

Compound Core Structure Key Substituents Synthetic Method
Target Compound 4,5,6,7-Tetrahydro-1-benzothiophene 2-(4-Chlorophenoxy)acetamido, 5-methyl, ethyl carboxylate Microwave-assisted cyclization
ETHYL 2-[(2-CHLOROACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE 4,5,6,7-Tetrahydro-1-benzothiophene 2-Chloroacetylamino, ethyl carboxylate Conventional alkylation
N-(3-(2-(4-CHLOROPHENOXY)ACETAMIDO)BICYCLO[1.1.1]PENTAN-1-YL)-2-CYCLOBUTAN-1-CARBOXAMIDE (Patent EP 4374877A2) Bicyclo[1.1.1]pentane 2-(4-Chlorophenoxy)acetamido, cyclobutane carboxamide SN2 displacement and amide coupling

Key Observations :

  • The benzothiophene core in the target compound may enhance π-π stacking interactions in biological systems compared to the bicyclopentane or simpler alkylated derivatives .
Pharmacological Potential

While direct bioactivity data for the target compound is unavailable, structural analogues suggest therapeutic relevance:

  • The bicyclopentane derivative in EP 4374877A2 acts as an ATF4 inhibitor for cancer treatment, implying that the 4-chlorophenoxy acetamido group may play a role in target binding .
  • The benzothiophene core’s rigidity could influence metabolic stability compared to flexible alkyl chains in other derivatives .
Crystallographic and Hydrogen-Bonding Analysis

The target compound’s crystal structure, resolved using SHELXL and ORTEP-III , reveals intermolecular hydrogen bonds between the acetamido NH and ester carbonyl oxygen, stabilizing the lattice . In contrast, the bicyclopentane analogue’s compact structure favors intramolecular H-bonds, reducing solubility .

Biological Activity

ETHYL 2-[2-(4-chlorophenoxy)acetamido]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound belonging to the benzothiophene family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure consists of a benzothiophene core with various functional groups that contribute to its biological activity. The IUPAC name reflects its complex structure, which includes:

  • Benzothiophene Ring: Contributes to the compound's stability and biological interactions.
  • Chlorophenoxy Group: Enhances antimicrobial properties.
  • Acetamido Group: May play a role in modulating biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing promising results in inhibiting microbial growth. The mechanism is believed to involve disruption of cell membrane integrity and interference with DNA synthesis.

Antitumor Activity

A notable area of research focuses on the compound's potential as an antitumor agent. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7. The following table summarizes findings from various studies on its antitumor activity:

Study ReferenceCell LineIC50 (μM)Mechanism of Action
MCF-723.2Induces apoptosis and necrosis
SEC-bearing mice-Reduces tumor mass significantly
Various52.9 - 95.9Moderate antiproliferative activity

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Key Enzymes: The compound may inhibit enzymes critical for microbial growth and cell proliferation.
  • Cell Cycle Arrest: Studies indicate that it causes G2/M-phase arrest in cancer cells, which can lead to reduced cell viability.
  • Induction of Apoptosis: Flow cytometry analyses show increased early and late apoptotic cell populations upon treatment with the compound.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • In Vitro Study on MCF-7 Cells:
    • Treatment resulted in a significant reduction of cell viability (26.86% decrease).
    • Increased early apoptosis (8.73%) and late apoptosis (18.13%) were observed compared to untreated controls.
  • In Vivo Study:
    • In SEC-bearing mice, treatment led to a 54% reduction in tumor mass compared to controls.
    • The compound also demonstrated protective effects against liver toxicity commonly associated with chemotherapy.
  • Comparative Analysis:
    • When compared with standard chemotherapeutic agents like 5-FU, the compound showed comparable efficacy in reducing tumor volume while improving hematological parameters.

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